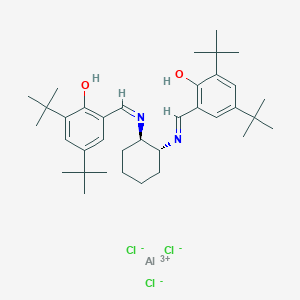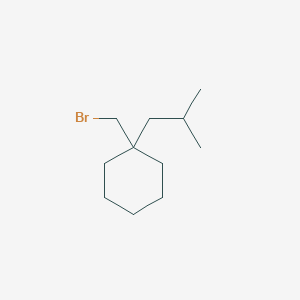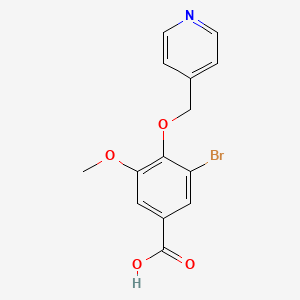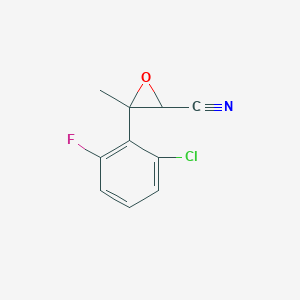
3-Amino-3-(3-methylphenyl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(3-methylphenyl)cyclobutan-1-ol is an organic compound with a cyclobutane ring substituted with an amino group and a 3-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylphenylacetonitrile with a suitable cyclizing agent, followed by reduction and amination steps .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can produce various substituted cyclobutanols .
Aplicaciones Científicas De Investigación
3-Amino-3-(3-methylphenyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
- 3-Amino-3-(4-methylphenyl)cyclobutan-1-ol
- 3-Amino-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol
- 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride
Comparison: Compared to its analogs, 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol is unique due to the position and nature of its substituents, which can significantly influence its chemical reactivity and biological activity. For instance, the presence of a methyl group at the 3-position of the phenyl ring can affect its steric and electronic properties, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
3-amino-3-(3-methylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H15NO/c1-8-3-2-4-9(5-8)11(12)6-10(13)7-11/h2-5,10,13H,6-7,12H2,1H3 |
Clave InChI |
UPCIXXZTNWOHQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2(CC(C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3'-bipyridin]-6'-yl)pyrrolidin-3-yl)(methyl)carbamate](/img/structure/B13150684.png)
![3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13150688.png)


![[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate](/img/structure/B13150711.png)

